![molecular formula C10H14N2O B13340646 (1-(Bicyclo[1.1.1]pentan-1-yl)-3-methyl-1H-pyrazol-5-yl)methanol](/img/structure/B13340646.png)
(1-(Bicyclo[1.1.1]pentan-1-yl)-3-methyl-1H-pyrazol-5-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(Bicyclo[1.1.1]pentan-1-yl)-3-methyl-1H-pyrazol-5-yl)methanol is a compound that features a unique bicyclo[1.1.1]pentane core, which is known for its high strain and rigidity. This compound is of interest due to its potential applications in medicinal chemistry and materials science, where the bicyclo[1.1.1]pentane motif can serve as a bioisostere for more common structures like benzene rings.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-(Bicyclo[1.1.1]pentan-1-yl)-3-methyl-1H-pyrazol-5-yl)methanol typically involves the construction of the bicyclo[1.1.1]pentane core followed by functionalization at the desired positions. One common method involves the photochemical addition of propellane to diacetyl, followed by further functionalization steps . Another approach includes carbene insertion into the central bond of bicyclo[1.1.0]butanes .
Industrial Production Methods: Large-scale production methods for bicyclo[1.1.1]pentane derivatives often rely on flow photochemical processes, which allow for the efficient construction of the core structure in significant quantities . These methods are scalable and can produce multigram amounts of the compound within a short period.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: The bicyclo[1.1.1]pentane core can undergo substitution reactions, particularly at the bridgehead positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation reactions can be performed using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of halogenated bicyclo[1.1.1]pentane derivatives.
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules due to its rigid and strained structure, which can impart unique properties to the resulting compounds .
Biology and Medicine: In medicinal chemistry, the bicyclo[1.1.1]pentane motif is used as a bioisostere for benzene rings, which can improve the pharmacokinetic properties of drug candidates, such as solubility and metabolic stability .
Industry: The compound finds applications in materials science, where it is used in the development of molecular rods, liquid crystals, and metal-organic frameworks .
作用機序
The mechanism of action of (1-(Bicyclo[1.1.1]pentan-1-yl)-3-methyl-1H-pyrazol-5-yl)methanol is largely dependent on its application. In medicinal chemistry, the bicyclo[1.1.1]pentane core can mimic the spatial arrangement of benzene rings, thereby interacting with biological targets in a similar manner. This can lead to improved binding affinity and selectivity for certain molecular targets .
類似化合物との比較
(3-(Hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)methanol: This compound shares the bicyclo[1.1.1]pentane core but differs in the functional groups attached.
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid: Another derivative of bicyclo[1.1.1]pentane, used in various synthetic applications.
Uniqueness: (1-(Bicyclo[1.1.1]pentan-1-yl)-3-methyl-1H-pyrazol-5-yl)methanol is unique due to the presence of both the bicyclo[1.1.1]pentane core and the pyrazole ring, which can impart distinct chemical and biological properties. The combination of these two motifs can lead to compounds with enhanced stability, solubility, and biological activity compared to other bicyclo[1.1.1]pentane derivatives.
特性
分子式 |
C10H14N2O |
|---|---|
分子量 |
178.23 g/mol |
IUPAC名 |
[2-(1-bicyclo[1.1.1]pentanyl)-5-methylpyrazol-3-yl]methanol |
InChI |
InChI=1S/C10H14N2O/c1-7-2-9(6-13)12(11-7)10-3-8(4-10)5-10/h2,8,13H,3-6H2,1H3 |
InChIキー |
ILJYRVPQNFCWGV-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(=C1)CO)C23CC(C2)C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Benzyloxy)spiro[3.5]nonan-7-one](/img/structure/B13340569.png)
![5-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B13340576.png)



![4-Benzyl-8-bromo-7-fluoro-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B13340597.png)
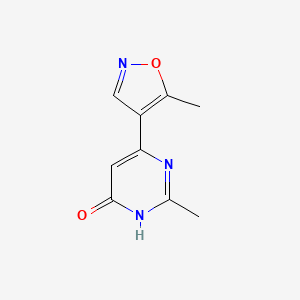
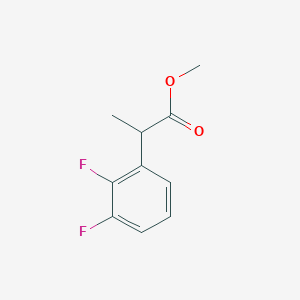
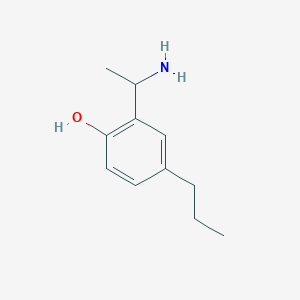
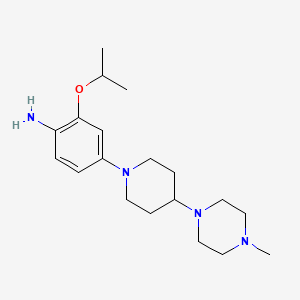
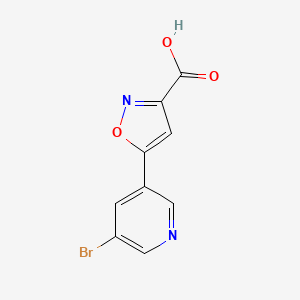
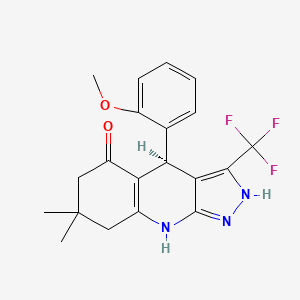
![5-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B13340656.png)
![(6-(4-Fluorobenzyl)-3,3-dimethyl-1-(2-((2R,5R)-5-methyl-2-(((R)-3-methylmorpholino)methyl)piperazin-1-yl)acetyl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridin-5-yl)methyl methanesulfonate](/img/structure/B13340663.png)
